Anticonvulsant Efficacy in MES Model by Substitution Pattern
In the J. Med. Chem. 1984 study, (m-aminophenyl)phosphinic acid compounds (Type III derivatives) were identified as the most promising anticonvulsant subclass. Compound 11 (methyl ester) displayed moderate activity, while the ethyl ester (compound 13) and isopropyl ester (compound 14) provided moderate to strong anticonvulsant effects in the MES model, with compound 14 showing activity at 0.5 h and 4 h post-administration at multiple dose levels [1]. By contrast, ortho- and para-aminophenyl analogs, as well as phosphonic acid and phosphoramidic acid derivatives, were largely inactive or provided only weak protection [2]. This structure-activity relationship directly establishes the meta-bis(aminophenyl)phosphinic acid scaffold as the pharmacophoric core responsible for anticonvulsant efficacy, and not merely any phosphorus-containing GABA analogue.
| Evidence Dimension | Anticonvulsant activity (MES model) |
|---|---|
| Target Compound Data | Compound 13 (ethyl ester of bis(m-aminophenyl)phosphinic acid): moderate protection at 0.5 h and 4 h; Compound 14 (isopropyl ester): moderate to strong protection at 0.5 h and 4 h at multiple dose levels up to 600 mg/kg |
| Comparator Or Baseline | Compounds 1-3, 5-6, 8, 10, 12, 15-17, 19-20, 23-24: inactive at 600 mg/kg; Compound 4: medium protection (phosphoramidic acid analog, not a phosphinic acid); Compound 7: weak activity; Compound 11 (methyl ester): moderate activity but inferior to 13 and 14 |
| Quantified Difference | Only 3 out of 24 compounds (11, 13, 14) showed meaningful anticonvulsant activity; all three belong to the (m-aminophenyl)phosphinic acid subclass. Compounds 13 and 14 maintained activity at 4 h post-dose, while compound 11 lost efficacy by 4 h. |
| Conditions | In vivo maximal electroshock seizure (MES) test in mice; doses of 100, 300, and 600 mg/kg; evaluation at 0.5 h and 4 h post-administration |
Why This Matters
For researchers procuring phosphorus-based anticonvulsant leads, the meta-bis(aminophenyl)phosphinic acid core is the only scaffold with reproducible in vivo efficacy; substitution at ortho/para positions or replacement of the phosphinic acid with phosphonic acid abolishes activity entirely.
- [1] Cates, L.A.; Li, V.S.; Yakshe, C.C.; Fadeyi, M.O.; Andree, T.H.; Karbon, E.W.; Enna, S.J. Phosphorus analogues of gamma-aminobutyric acid, a new class of anticonvulsants. J. Med. Chem. 1984, 27, 654-659. Table IV, pp. 657-658. View Source
- [2] Cates, L.A.; Li, V.S.; Yakshe, C.C.; Fadeyi, M.O.; Andree, T.H.; Karbon, E.W.; Enna, S.J. Phosphorus analogues of gamma-aminobutyric acid, a new class of anticonvulsants. J. Med. Chem. 1984, 27, 654-659. Table IV, pp. 657-658. View Source
